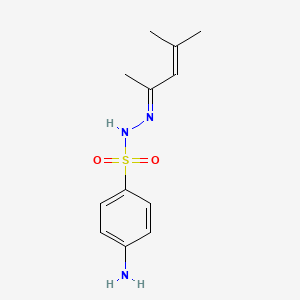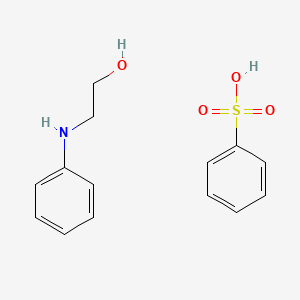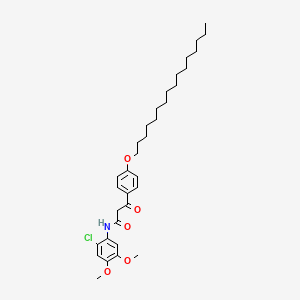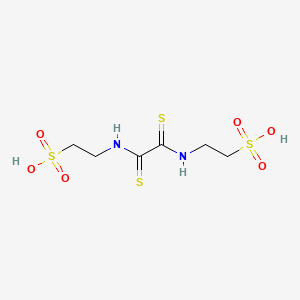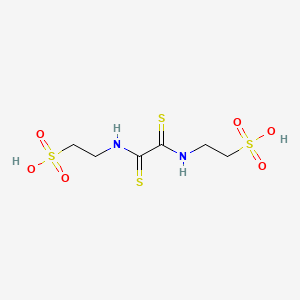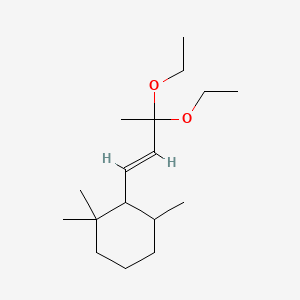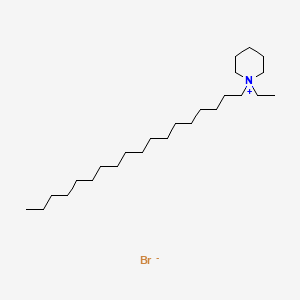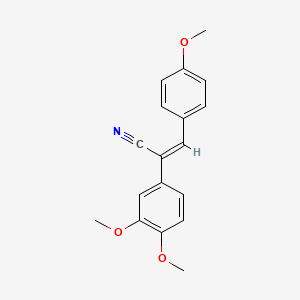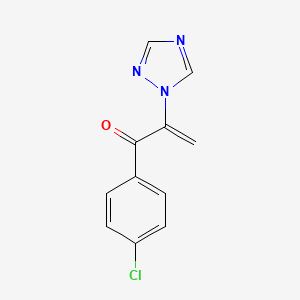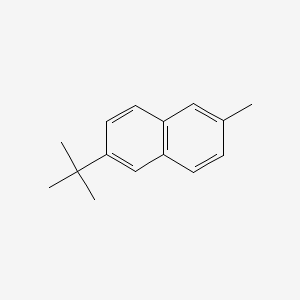![molecular formula C34H50O2 B12679103 2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] CAS No. 93893-77-7](/img/structure/B12679103.png)
2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of two phenolic groups connected by a 2-methylpropylidene bridge, with cyclopentyl and tert-butyl substituents on the phenolic rings. This compound is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] typically involves the reaction of 6-cyclopentyl-4-(1,1-dimethylethyl)phenol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the bisphenol compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is utilized in various scientific research fields:
Chemistry: As a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Used in studies involving enzyme inhibition due to its phenolic structure.
Medicine: Investigated for its potential antioxidant properties.
Industry: Employed as an additive in lubricants and fuels to enhance performance and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its phenolic groups, which can donate hydrogen atoms to neutralize free radicals, making it an effective antioxidant. The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized through redox reactions. The pathways involved include the inhibition of oxidative stress and the stabilization of free radicals .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol: Similar in structure but with a phenylethyl group instead of a cyclopentyl group.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Contains methyl and tert-butyl groups but lacks the cyclopentyl substituent.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]: Similar structure with ethyl groups instead of cyclopentyl.
Uniqueness
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is unique due to the presence of cyclopentyl groups, which provide steric hindrance and enhance the compound’s stability and reactivity compared to its analogs .
Propiedades
Número CAS |
93893-77-7 |
|---|---|
Fórmula molecular |
C34H50O2 |
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[1-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)-2-methylpropyl]-6-cyclopentylphenol |
InChI |
InChI=1S/C34H50O2/c1-21(2)30(28-19-24(33(3,4)5)17-26(31(28)35)22-13-9-10-14-22)29-20-25(34(6,7)8)18-27(32(29)36)23-15-11-12-16-23/h17-23,30,35-36H,9-16H2,1-8H3 |
Clave InChI |
UQRAQGTURJVHCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC(=CC(=C1O)C2CCCC2)C(C)(C)C)C3=CC(=CC(=C3O)C4CCCC4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


